molecular formula C15H10F6N2O B7772235 N,N'-Di-(m-trifluoromethylphenyl)urea CAS No. 403-96-3

N,N'-Di-(m-trifluoromethylphenyl)urea

Cat. No.: B7772235
CAS No.: 403-96-3
M. Wt: 348.24 g/mol
InChI Key: ASUCRFVOBIZQSN-UHFFFAOYSA-N
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Description

N,N’-Di-(m-trifluoromethylphenyl)urea: is a chemical compound with the molecular formula C15H10F6N2O and a molecular weight of 348.2431 g/mol . This compound is characterized by the presence of two trifluoromethylphenyl groups attached to a urea moiety, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-(m-trifluoromethylphenyl)urea typically involves the reaction of m-trifluoromethylphenyl isocyanate with m-trifluoromethylphenylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C . The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’-Di-(m-trifluoromethylphenyl)urea may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-(m-trifluoromethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenyl carbamates , while reduction may produce trifluoromethylphenyl amines .

Scientific Research Applications

N,N’-Di-(m-trifluoromethylphenyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N’-Di-(m-trifluoromethylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

  • N,N’-Di-(p-trifluoromethylphenyl)urea
  • N,N’-Di-(o-trifluoromethylphenyl)urea
  • N,N’-Di-(m-chlorophenyl)urea

Comparison: N,N’-Di-(m-trifluoromethylphenyl)urea is unique due to the presence of trifluoromethyl groups at the meta position, which can influence its chemical reactivity and biological activity. Compared to its para and ortho analogs, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

1,3-bis[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCRFVOBIZQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193312
Record name N,N'-Di-(m-trifluoromethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-96-3
Record name N,N'-Di-(m-trifluoromethylphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Di-(m-trifluoromethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 403-96-3
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Synthesis routes and methods I

Procedure details

In a round bottom flask under nitrogen, α,α,α-trifluro-m-tolyl isocyanate (3 g, 16 mmol) was dissolved in anhydrous dichloromethane (40 mL). 3-(Trifluoromethyl) aniline (2 g, 12.4 mmol) was added through a syringe at room temperature. A precipitate was formed 15 minutes after the completion of the addition. The reaction was left to stir overnight at room temperature. The next day the white solid was collected by filtration, washed with dichloromethane and dried. This solid corresponds to the desired urea. (4.2 g, 97% yield). 1H NMR (400 MHz, DMSO) δ 7.35 (d, 2H), 7.55 (m, 2 H), 7.6 (d, 2H), 8.05 (s, 2H). MS calculated=m/e 348, found=m/e 348.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(Trifluoromethyl)aniline 10 g (62.1 mmol) was added to 500 ml of anhydrous dichloromethane in a 500 ml round bottomed flask. This stirred solution was cooled to 0° C. using an ice water bath. 3-(Trifluoromethyl)phenyl isocyanate 15 g (80.1 mmol) was added drop-wise over a period of 10 minutes. The reaction mixture was allowed to warm to room temperature and stirred at ambient temperatures for 18 hours. During this time a heavy precipitate was formed. This solid was collected by filtration on a Buchner funnel, and was re-suspended in 250 ml of dichloromethane. After approximately 30 minutes of stirring, the solid was again filtered on a Buchner funnel and then placed under vacuum at 40° C. to dry for a period of 24 hours to give 20 g of a white solid (92.5% yield). 1H NMR (400 MHz DMSO) δ 9.20 (s 2H) 8.04 (s 2H) 7.61 (m 2H) 7.54 (t 2H) 7.34 (m 2H). MS: M+1 found 349.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
92.5%

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